

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Flubromazolam

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Compound of Interest

Compound Name: *Flubromazolam*

Cat. No.: *B1261935*

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This technical guide provides a comprehensive overview of the chemical properties of **flubromazolam**, a potent designer triazolobenzodiazepine. The document details its chemical structure, stereoisomeric characteristics, and relevant physicochemical and pharmacological data. Furthermore, it outlines established experimental protocols for its synthesis and analytical detection.

Chemical Structure of Flubromazolam

Flubromazolam is a synthetic benzodiazepine derivative characterized by the fusion of a triazole ring to the diazepine ring system.^{[1][2]} Its chemical identity is formally defined by the following nomenclature and molecular properties.

- IUPAC Name: 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][3][4]triazolo[4,3-a][1][4]benzodiazepine.^{[3][5]}
- Molecular Formula: $C_{17}H_{12}BrFN_4$.^{[1][3]}
- Molecular Weight: 371.21 g/mol.^{[1][6]}

The core of the **flubromazolam** molecule is a benzene ring fused to a seven-membered 1,4-diazepine ring, which in turn is fused to a 1,2,4-triazole ring.^[1] Key substitutions on this

triazolobenzodiazepine scaffold include:

- A bromine atom at the 8-position of the benzodiazepine ring.[1]
- A 2-fluorophenyl ring at the 6-position.[1]
- A methyl group at the 1-position of the triazole ring.[1]

The presence of the fluorine atom at the R2' position is noted to contribute to the compound's increased potency.[2]

Figure 1: 2D representation of **Flubromazolam**'s chemical structure.

Stereoisomerism

While **flubromazolam** possesses no traditional stereocenters and is therefore considered achiral in a classical sense, its stereochemistry is more complex due to the nature of its 1,4-diazepine ring.[6][7]

2.1 Conformational Chirality (Atropisomerism)

Benzodiazepines, including **flubromazolam**, are characterized by a non-planar, seven-membered diazepine ring.[8] This puckered conformation is chiral and exists as a pair of rapidly interconverting conformational enantiomers, also known as atropisomers. This phenomenon occurs even in the absence of any stereogenic carbon atoms.[8] The interconversion between these two enantiomeric forms happens through a "ring-flip" mechanism.[8] While these conformers are not separable under normal conditions, their existence is significant as GABA-A receptors, the biological target of benzodiazepines, can exhibit stereoselectivity, potentially binding preferentially to one conformation.[8]

Figure 2: Interconversion of benzodiazepine conformational enantiomers.

Quantitative Data Summary

The following table summarizes the available quantitative data for **flubromazolam**, encompassing physicochemical, pharmacokinetic, and analytical findings.

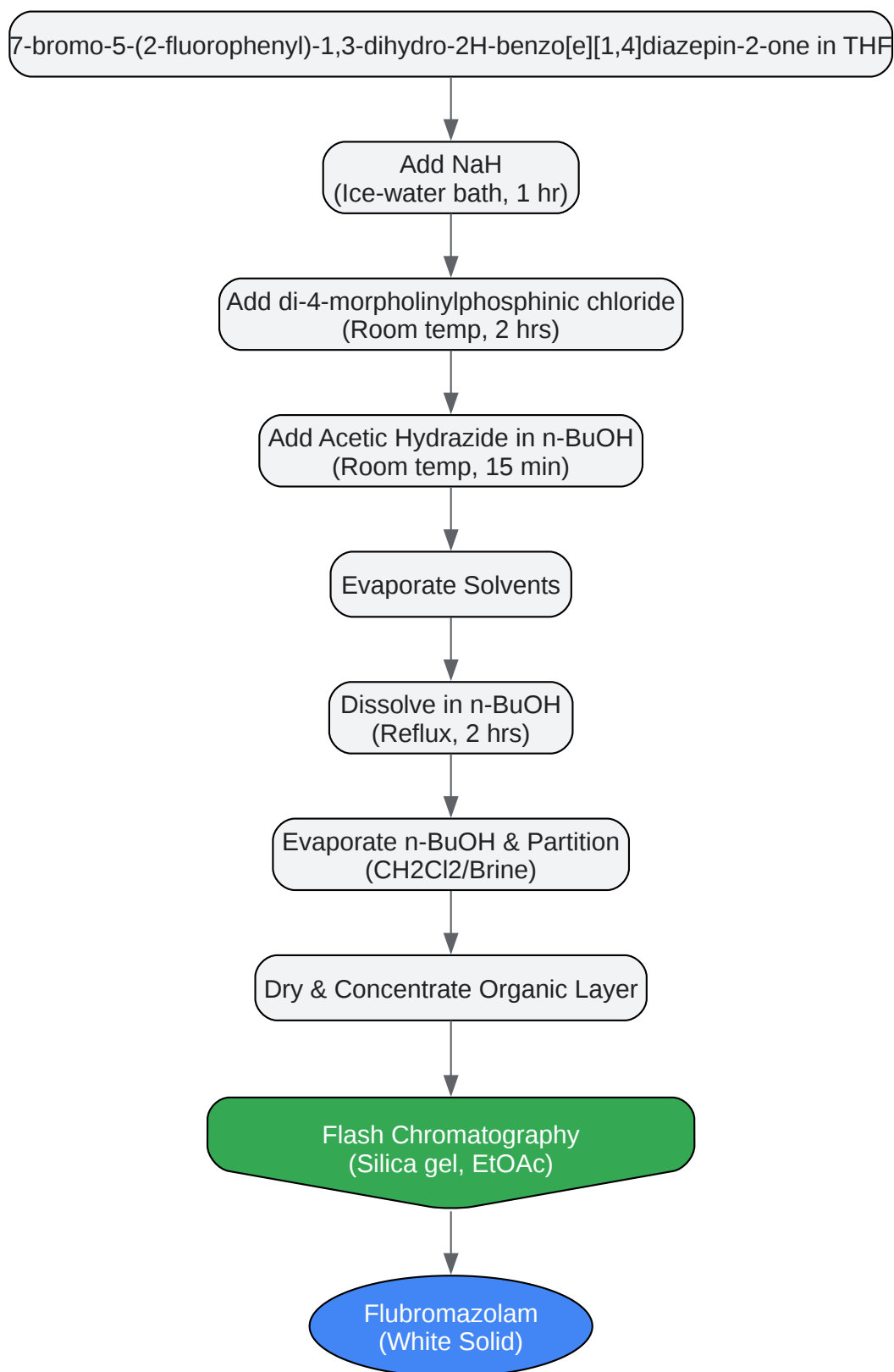
Parameter	Value	Reference(s)
Physicochemical Properties		
Molecular Weight	371.21 g/mol	[1][6]
Melting Point	213-214 °C	[9]
Solubility	Sparingly soluble in aqueous buffer. 0.5 mg/mL in 1:1 DMF:PBS solution.	[2]
Pharmacokinetic Data (Single 0.5 mg Dose)		
Peak Serum Concentration (1st)	7.4 ng/mL (at ~5 hours)	[1]
Peak Serum Concentration (2nd)	8.6 ng/mL (at ~8 hours)	[1]
Toxicological Data (Forensic Case)		
Serum Concentration (19h post 3mg ingestion)	59 ng/mL	[10]
Urine Concentration (19h post 3mg ingestion)	105 ng/mL	[10]
Analytical Data		
UHPLC Limit of Detection (LOD)	0.1 ng/mL	[2]

Experimental Protocols

4.1 Synthesis of **Flubromazolam**

A method for the synthesis of **flubromazolam** has been described, starting from 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][4]diazepin-2-one.[9]

- Step 1: A solution of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][4]diazepin-2-one (21.0 mmol) in tetrahydrofuran (THF, 50 mL) is cooled in an ice-water bath. Sodium hydride (18 mmol) is added in one portion. The mixture is stirred for 1 hour.[9]
- Step 2: Di-4-morpholinylphosphinic chloride (22.5 mmol) is added, and the resulting solution is stirred for 2 hours at room temperature.[9]
- Step 3: A solution of acetic hydrazide (30 mmol) in n-butanol (20 mL) is added, and stirring continues for 15 minutes at room temperature.[9]
- Step 4: The solvents are evaporated. The residue is dissolved in n-butanol (25 mL) and heated to reflux for 2 hours.[9]
- Step 5: The n-butanol is evaporated, and the residue is partitioned between dichloromethane (CH₂Cl₂) and brine. The organic layer is dried and concentrated under reduced pressure.[9]
- Step 6: The crude product is purified by flash chromatography (silica gel, ethyl acetate) to yield **flubromazolam** as a white solid.[9]



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Figure 3: Workflow for the synthesis of **Flubromazolam**.

4.2 Analytical Methodologies for Detection

The detection and quantification of **flubromazolam** in biological matrices are critical for clinical and forensic toxicology. Due to its high potency, sensitive analytical methods are required.[2][11]

- Screening: Immunoassays can be used for initial screening in urine, though they may lack specificity and can produce negative results in blood samples despite the presence of the drug, likely due to very low therapeutic concentrations.[2]
- Confirmation and Quantification:
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and robust method for the confirmation and quantification of **flubromazolam** in biological samples like blood, serum, urine, and hair.[2] Methods have been developed using ultra-high-performance liquid chromatography (UHPLC) for enhanced sensitivity.[2]
 - Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the confirmation of **flubromazolam**. [2]
 - High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is recommended as a highly sensitive method for identifying **flubromazolam** and is also used to study its metabolism. [2][12]
- Sample Preparation: For urine samples, enzymatic hydrolysis is typically performed before direct injection into the LC-MS/MS system to cleave glucuronide conjugates.[2] For blood samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to isolate the analyte from the matrix.[13][14]

The primary analytical targets for identifying **flubromazolam** exposure are the parent compound and its α -hydroxy-**flubromazolam** metabolite.[12]

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